molecular formula C6H8BrN3 B13191822 4-Bromo-2-(cyclopropylmethyl)-2H-1,2,3-triazole

4-Bromo-2-(cyclopropylmethyl)-2H-1,2,3-triazole

Cat. No.: B13191822
M. Wt: 202.05 g/mol
InChI Key: KZOBTNZBSHBQKS-UHFFFAOYSA-N
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Description

4-Bromo-2-(cyclopropylmethyl)-2H-1,2,3-triazole is a heterocyclic compound that features a triazole ring substituted with a bromine atom and a cyclopropylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-(cyclopropylmethyl)-2H-1,2,3-triazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of cyclopropylmethyl azide with a brominated alkyne under copper-catalyzed azide-alkyne cycloaddition (CuAAC) conditions. The reaction is usually carried out in the presence of a copper(I) catalyst, such as copper(I) bromide, and a ligand like tris(benzyltriazolylmethyl)amine (TBTA) in a solvent like dimethyl sulfoxide (DMSO) at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale production .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-(cyclopropylmethyl)-2H-1,2,3-triazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminotriazole derivatives, while cycloaddition reactions can produce more complex triazole-based structures .

Scientific Research Applications

4-Bromo-2-(cyclopropylmethyl)-2H-1,2,3-triazole has several scientific research applications:

    Medicinal Chemistry: The compound is explored for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.

    Materials Science: It is used in the synthesis of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.

    Biological Studies: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Chemical Synthesis: It serves as a building block in the synthesis of more complex molecules and materials.

Mechanism of Action

The mechanism of action of 4-Bromo-2-(cyclopropylmethyl)-2H-1,2,3-triazole involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and π-π interactions with biological macromolecules, such as proteins and nucleic acids. The bromine atom and cyclopropylmethyl group can enhance the compound’s binding affinity and specificity for its targets. These interactions can modulate the activity of enzymes, receptors, and other biological pathways, leading to various pharmacological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Bromo-2-(cyclopropylmethyl)-2H-1,2,3-triazole is unique due to the presence of the cyclopropylmethyl group, which imparts distinct steric and electronic properties. This uniqueness can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable compound for various applications .

Properties

Molecular Formula

C6H8BrN3

Molecular Weight

202.05 g/mol

IUPAC Name

4-bromo-2-(cyclopropylmethyl)triazole

InChI

InChI=1S/C6H8BrN3/c7-6-3-8-10(9-6)4-5-1-2-5/h3,5H,1-2,4H2

InChI Key

KZOBTNZBSHBQKS-UHFFFAOYSA-N

Canonical SMILES

C1CC1CN2N=CC(=N2)Br

Origin of Product

United States

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